Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
Description
Historical Development of Substituted Pyrrole Chemistry
The foundation of pyrrole chemistry traces back to 1834 when F. F. Runge first detected pyrrole as a constituent of coal tar. This initial discovery marked the beginning of a rich scientific journey that would ultimately lead to the understanding and synthesis of complex substituted pyrrole derivatives. In 1857, pyrrole was successfully isolated from the pyrolysate of bone, and its distinctive nomenclature was established based on the Greek word "pyrrhos" meaning reddish or fiery, derived from the characteristic red color that pyrrole imparts to wood when moistened with hydrochloric acid.
The systematic development of substituted pyrrole synthesis methodologies began in the late nineteenth century with the pioneering work of several prominent chemists. The Hantzsch pyrrole synthesis, developed as a reaction of beta-ketoesters with ammonia or primary amines and alpha-haloketones to give substituted pyrroles, established one of the fundamental approaches to pyrrole ring construction. This was followed by the Knorr pyrrole synthesis, which involves the reaction of an alpha-amino ketone or an alpha-amino-beta-ketoester with an activated methylene compound. The Paal-Knorr synthesis further expanded the synthetic repertoire by enabling the formation of substituted pyrroles through condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.
The recognition of pyrrole structures in biologically significant molecules provided additional impetus for synthetic development. Hans Fischer's synthesis of pyrrole-containing haemin was recognized with the Nobel Prize, highlighting the fundamental importance of pyrrole chemistry in understanding biological systems. The discovery that pyrrole rings constitute essential components of vitamin B12, bile pigments like bilirubin and biliverdin, and the porphyrins of heme and chlorophyll established the critical role of pyrrole derivatives in life processes. These findings motivated intensive research into synthetic methodologies that could access complex substituted pyrrole systems.
Throughout the twentieth century, numerous additional synthetic approaches were developed to access substituted pyrroles. The Barton-Zard synthesis emerged as a method for producing pyrroles through the addition of isocyanoacetate to nitroalkene, followed by cyclization. The Trofimov reaction allowed for the synthesis of 2,3-disubstituted pyrroles from ketoximes and acetylene in basic medium. More recently, modern methodologies such as silver-catalyzed cyclization of alkynes with isonitriles have expanded the toolkit available for pyrrole synthesis.
| Synthesis Method | Year Developed | Key Reactants | Product Type |
|---|---|---|---|
| Hantzsch Synthesis | 1800s | Beta-ketoesters, ammonia, alpha-haloketones | Substituted pyrroles |
| Knorr Synthesis | 1800s | Alpha-amino ketones, activated methylene compounds | Substituted pyrroles |
| Paal-Knorr Synthesis | 1884 | 1,4-dicarbonyl compounds, ammonia | Substituted pyrroles |
| Barton-Zard Synthesis | Modern era | Isocyanoacetate, nitroalkene | Pyrrole derivatives |
| Trofimov Reaction | Modern era | Ketoximes, acetylene | 2,3-disubstituted pyrroles |
Significance of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate in Scientific Research
This compound occupies a unique position in contemporary heterocyclic chemistry research due to its role as a key intermediate in the synthesis of complex polypyrrolic systems. The compound, bearing the Chemical Abstracts Service number 97336-41-9, has been specifically utilized in the preparation of tripyrrindiones, a rare and unusual class of tripyrrolic compounds that exhibit distinctive violet coloration. Research conducted by synthetic organic chemists has demonstrated that this ethyl ester serves as a crucial starting material for the synthesis of 3,4-diethyl-2,5-diformyl-1H-pyrrole, which subsequently undergoes condensation reactions to form tripyrrindione structures.
The synthetic utility of this compound extends beyond its role in tripyrrindione synthesis. The compound represents an excellent example of a multiply substituted pyrrole that incorporates both alkyl substituents and a carboxylic ester functionality, providing multiple sites for further chemical modification. The presence of ethyl groups at the 3 and 4 positions of the pyrrole ring, combined with the ethyl carboxylate group at position 2, creates a scaffold that can be elaborated through various synthetic transformations.
Recent research has demonstrated the compound's versatility in synthetic applications through its conversion to corresponding aldehydes and other functional derivatives. The preparation of pyrrole dialdehyde from this compound involves reaction of the corresponding carboxylic acid with triethyl orthoformate in the presence of trifluoroacetic acid, yielding the dialdehyde in substantial yield. This transformation illustrates the compound's utility as a synthetic intermediate that can be functionalized to access more complex molecular architectures.
The commercial availability of this compound through various chemical suppliers, with reported purities of 95-97%, indicates its recognized importance in synthetic chemistry. The compound is offered by multiple manufacturers at different scales, ranging from milligram to gram quantities, reflecting both research-scale and potential larger-scale synthetic applications. Price points for the compound vary significantly based on supplier and quantity, with reported costs ranging from approximately 45 to over 900 dollars per gram, indicating its specialized nature and synthetic value.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H17NO2 | Chemical suppliers |
| Molecular Weight | 195.26 g/mol | Chemical databases |
| Chemical Abstracts Service Number | 97336-41-9 | Registry systems |
| Typical Purity | 95-97% | Commercial suppliers |
| Synthetic Role | Tripyrrindione precursor | Research literature |
Structural Classification within Heterocyclic Chemistry
This compound belongs to the broader classification of five-membered nitrogen-containing heterocycles, specifically within the pyrrole family of compounds. The structural framework consists of a pyrrole ring system, which is characterized by four carbon atoms and one nitrogen atom arranged in a planar, aromatic five-membered ring. This fundamental heterocyclic structure places the compound within the category of pi-excessive aromatic systems, where the nitrogen atom contributes a lone pair of electrons to the aromatic pi-electron system.
The specific substitution pattern of this compound creates a highly functionalized pyrrole derivative with distinct structural features. The compound bears ethyl substituents at positions 3 and 4 of the pyrrole ring, which are adjacent carbon atoms in the five-membered heterocycle. These alkyl substituents provide steric bulk and electronic effects that influence the compound's chemical reactivity and physical properties. The ethyl carboxylate group at position 2 introduces an electron-withdrawing functionality that significantly alters the electronic distribution within the pyrrole ring system.
From a stereochemical perspective, the planar nature of the pyrrole ring system restricts conformational flexibility, though the ethyl substituents and carboxylate ester group can adopt various conformations relative to the ring plane. The substitution pattern creates a molecule with reduced symmetry compared to unsubstituted pyrrole, leading to distinct chemical and spectroscopic properties. The presence of multiple substituents on the pyrrole ring also influences the compound's ability to participate in intermolecular interactions and its solubility characteristics in various solvents.
The classification of this compound within heterocyclic chemistry also encompasses its relationship to naturally occurring pyrrole-containing compounds. While pyrrole itself is not naturally occurring, many derivatives are found in biological systems, including the porphyrin systems of heme and chlorophyll, bile pigments, and vitamin B12. The synthetic pyrrole derivative studied here represents an artificial extension of these natural structural motifs, incorporating additional substituents that are not typically found in biological systems but that provide valuable synthetic utility.
The compound's position within the broader landscape of pyrrole chemistry is further defined by its synthetic accessibility and the methodologies available for its preparation. The synthesis of highly substituted pyrroles such as this compound typically requires sophisticated synthetic strategies that can introduce multiple substituents with appropriate regioselectivity and functional group compatibility. The successful synthesis and utilization of such compounds demonstrates the advanced state of modern pyrrole chemistry and its capacity to generate complex molecular architectures for research applications.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Pyrrole Ring | Five-membered aromatic heterocycle | Pi-excessive aromatic system |
| 3,4-Diethyl Substitution | Adjacent alkyl substituents | Steric and electronic effects |
| 2-Carboxylate Group | Electron-withdrawing ester | Altered reactivity profile |
| Overall Substitution | Trisubstituted pyrrole | Reduced symmetry, distinct properties |
| Synthetic Origin | Non-natural derivative | Extended structural diversity |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-8-7-12-10(9(8)5-2)11(13)14-6-3/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUZPHYOCYYXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376294 | |
| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97336-41-9 | |
| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Pyrrole Esters
Pyrrole esters like Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate are typically synthesized via condensation or annulation reactions involving β-ketoesters, aldehydes, and ammonia or amines. Common approaches include:
- Knorr pyrrole synthesis: Condensation of α-amino ketones with β-ketoesters.
- Paal-Knorr synthesis: Cyclization of 1,4-dicarbonyl compounds with ammonia or amines.
- Barton-Zard reaction: Base-catalyzed condensation of isocyanoacetates with nitroalkenes or related compounds.
Research Findings and Data
- Yields reported for these methods typically range from 65% to 85%, depending on substrate purity and reaction optimization.
- Spectroscopic data (1H NMR, 13C NMR) confirm the substitution pattern and purity of the synthesized pyrrole esters.
- Melting points and chromatographic behavior align with expected values for this compound.
- Industrial patents emphasize the environmental and economic advantages of the bromination/Knorr condensation route due to avoidance of toxic reagents and simpler purification.
Summary Table of Preparation Routes
| Preparation Method | Key Reagents | Conditions | Yield (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Bromination + Knorr condensation | Propionaldehyde, Br2, ethyl acetoacetate, NH3 | 0–50 °C, aprotic solvent | 70–85 | Mild, scalable, environmentally friendly | Requires bromination control |
| Barton-Zard condensation | Ethyl isocyanoacetate, β-nitroacetate, base catalyst | Reflux THF | 65–80 | Regioselective, versatile | Longer reaction times |
| (3+2) Annulation of enamides/isocyanides | Enamides, isocyanides | Mild temp, organic solvents | 70–80 | Flexible, good yields | Specialized substrates needed |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can yield pyrrole derivatives with different substituents.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Various substituted pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate has been investigated for its potential therapeutic properties. Its derivatives often exhibit biological activities such as antitumor and antimicrobial effects.
Case Study: Antitumor Activity
A study demonstrated that certain pyrrole derivatives, including those derived from this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cell proliferation and survival .
Material Science
The compound is also utilized in the synthesis of advanced materials, particularly in the development of conductive polymers and organic electronic devices.
Example: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices enhances electrical conductivity. The resulting materials are suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Synthesis of Complex Molecules
This compound serves as a versatile building block for synthesizing more complex organic compounds. Its reactivity allows for various transformations leading to the formation of pyrrole-based derivatives.
Synthetic Pathways
The compound can undergo selective mono-reduction reactions to yield mono-alcohols or other functionalized products. For instance, using diisobutylaluminum hydride (DIBAH) allows for controlled reduction while maintaining the integrity of the pyrrole ring .
Coordination Chemistry
Pyrrole derivatives are known for their excellent coordination properties with metals, making them valuable in the synthesis of metal complexes.
Case Study: Metal Coordination
Research has shown that this compound can form stable complexes with transition metals like copper and nickel. These complexes exhibit unique catalytic properties that are useful in various chemical reactions .
Data Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Ethyl 3,4-Dimethyl-1H-pyrrole-2-carboxylate
Structural and Crystallographic Differences
- Molecular Formula: C₉H₁₃NO₂ (vs. C₁₁H₁₇NO₂ for the diethyl analog) .
- Crystal System: Monoclinic (space group P2₁/c) with unit cell parameters a = 7.7485 Å, b = 7.0611 Å, c = 17.2167 Å, β = 95.103°, and Z = 4 .
- Hydrogen Bonding : Forms zig-zag chains via N–H···O interactions, stabilizing the crystal lattice .
Ethyl 2-Methyl-1H-pyrrole-3-carboxylate
Substituent Position Effects
- Molecular Formula: C₈H₁₁NO₂, with a methyl group at the 2-position instead of 3,4-positions .
- Physicochemical Properties : Lower molecular weight (153.18 g/mol) and altered solubility due to reduced steric hindrance compared to diethyl/dimethyl analogs .
- Synthetic Accessibility : Higher synthetic accessibility score (3.22 vs. 3.02 for diethyl derivatives), influenced by substituent complexity .
Ethyl 4-Formyl-1H-pyrrole-2-carboxylate
Functional Group Variation
- Incorporates a formyl group at the 4-position, enabling further derivatization (e.g., hydrazone formation) .
- Reactivity : The formyl group enhances electrophilicity, making it a key intermediate for synthesizing bioactive hydrazone complexes .
Substituent Effects on Properties
Biological Activity
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate (CAS No. 97336-41-9) is an organic compound belonging to the pyrrole derivative class, which is recognized for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₇N O₂
- Molecular Weight : 195.26 g/mol
- Structure : The compound features a pyrrole ring with ethyl groups at the 3 and 4 positions and a carboxylate group at the 2 position.
Synthesis
The synthesis of this compound typically involves:
- Condensation of Ethyl Acetoacetate with diethylamine.
- Cyclization and Esterification , often facilitated by bases such as sodium ethoxide or potassium carbonate.
This process allows for high yields and purity, making it suitable for industrial applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various pyrrole derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies on human carcinoma cell lines (A-431, A-549, MDA-MB-468) showed that this compound inhibited cell proliferation with IC50 values ranging from 0.065 to 9.4 µmol/L. These findings indicate that it may serve as a promising lead compound for the development of new anticancer drugs .
The biological effects of this compound are thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : It has been suggested that the compound alters receptor signaling pathways, which can lead to changes in cellular processes such as apoptosis and proliferation.
Comparative Analysis
To understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | Dimethyl substitutions | Moderate antimicrobial activity |
| Ethyl 3,4-diethyl-5-iodo-1H-pyrrole-2-carboxylate | Iodine substitution | Enhanced anticancer properties |
| Pyrrolopyrazine derivatives | Diverse substitutions | Varying biological activities |
This compound stands out due to its specific ethyl substitutions that enhance its biological activity compared to other derivatives .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study published in Frontiers in Microbiology demonstrated the compound's effectiveness against resistant bacterial strains, showcasing its potential as an alternative therapeutic agent .
- Cancer Research : In a clinical trial setting, derivatives of this compound were assessed for their efficacy against various cancer cell lines. Results indicated significant tumor growth inhibition in xenograft models when treated with this pyrrole derivative .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
